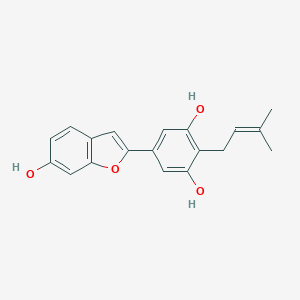

Moracin C

Description

This compound is a natural product found in Morus cathayana, Morus wittiorum, and other organisms with data available.

Propriétés

IUPAC Name |

5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-5,7-10,20-22H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGHWUWBQNCCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219182 | |

| Record name | 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moracin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69120-06-5 | |

| Record name | Moracin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69120-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moracin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069120065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORACIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGZ4GH2N64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moracin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 - 199 °C | |

| Record name | Moracin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Analytical Methods for Moracin C Research

Elucidation of Mechanisms

Further detailed studies are needed to fully understand the intricate molecular mechanisms underlying Moracin C's diverse biological activities. This includes identifying specific protein targets and downstream signaling pathways involved in its anti-inflammatory, antioxidant, and anticancer effects. Investigating the interaction of this compound with various enzymes and receptors at a molecular level will provide valuable insights.

Structure-Activity Relationship Studies

Expanding research on the structure-activity relationships of this compound and its derivatives can help in designing and synthesizing more potent and specific compounds with enhanced therapeutic efficacy and potentially reduced off-target effects. nih.govmdpi.com Studies have already shown that modifications, such as the removal of the prenyl group, can influence activity like PCSK9 inhibition. nih.gov

Investigation in Disease Models

While in vitro studies have shown promising results, further in vivo studies using relevant animal models of inflammatory diseases, oxidative stress-related conditions, and various types of cancer are crucial to validate the efficacy and assess the potential therapeutic benefits of this compound.

Combination Therapies

Exploring the potential of this compound in combination with existing therapeutic agents for various diseases could lead to synergistic effects and improved treatment outcomes. Its multifaceted activities suggest it could be a valuable adjunct therapy.

Bioavailability and Formulation

Further research into optimizing the bioavailability and developing suitable formulations for this compound is essential for its potential translation into therapeutic applications. Pharmacokinetic studies provide a basis for selecting appropriate disease models for in vivo evaluation. thieme-connect.comthieme-connect.com

Long-term Safety and Efficacy

Comprehensive studies are required to assess the long-term safety and efficacy of this compound, including potential toxicity profiles and interactions with other medications.

Exploration of New Sources and Sustainable Production

Investigating alternative or more sustainable sources of this compound, as well as developing efficient methods for its extraction, purification, or synthesis, could be important for its large-scale production and potential therapeutic use.

Pharmacogenomics and Personalized Medicine Approaches

The application of pharmacogenomics and personalized medicine approaches to this compound research holds significant potential for optimizing its therapeutic use in the future. Understanding how genetic variations among individuals influence the absorption, metabolism, distribution, and excretion (ADME) of this compound is crucial. Pharmacogenomic studies could identify genetic markers that predict an individual's response to this compound, including its efficacy and potential for adverse effects. For instance, genetic polymorphisms in enzymes involved in the metabolism of this compound, such as those in the liver and intestine that produce glucuronidated metabolites, could affect its plasma concentration and tissue distribution. thieme-connect.comthieme-connect.com Similarly, variations in the genes encoding its molecular targets, such as components of the NF-κB and MAPK pathways or PCSK9, could influence the magnitude of its biological effects in different individuals. nih.govmdpi.com

Personalized medicine approaches could leverage this pharmacogenomic information to tailor the use of this compound. This might involve identifying subgroups of patients who are most likely to benefit from this compound therapy based on their genetic profiles. For example, individuals with specific genetic predispositions to inflammatory conditions or elevated PCSK9 levels might show a more favorable response to this compound. Furthermore, pharmacogenomics could help in predicting potential drug interactions and identifying individuals who might be at higher risk of experiencing reduced efficacy or altered pharmacokinetics when taking this compound alongside other medications. While current research has focused on the compound's general biological activities and pharmacokinetic profile in animal models, future studies incorporating human genetic variability will be essential to move towards a personalized approach for the potential therapeutic application of this compound. This could involve clinical trials designed to collect genetic data and correlate it with treatment outcomes, ultimately leading to the development of personalized dosing strategies or the identification of specific patient populations for whom this compound is most suitable.

Q & A

Q. What are the primary anti-inflammatory mechanisms of Moracin C in vitro?

this compound inhibits LPS-induced inflammatory responses by suppressing reactive oxygen species (ROS) and nitric oxide (NO) release in RAW264.7 macrophages. It downregulates pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inhibits iNOS and COX-2 expression at both mRNA and protein levels. Mechanistically, it blocks phosphorylation of MAPK signaling pathways (p38, ERK, JNK) and NF-κB activation .

Q. Which disease models are most relevant for studying this compound’s therapeutic potential?

this compound has shown efficacy in murine models of hyperuricemia, gouty arthritis, and LPS-induced inflammation. Key findings include:

Q. What are the pharmacokinetic properties of this compound in murine models?

In mice (100 mg/kg, oral), this compound exhibits a plasma half-life of 256 minutes, Cₘₐₓ of 1.79 μg/mL, and Tₘₐₓ of 15 minutes. It distributes widely to the gastrointestinal tract, liver, and kidneys. Renal clearance (CLᵣ) is 0.032 mL/min/kg .

Advanced Research Questions

Q. How do structural discrepancies in moracin derivatives affect data interpretation?

Misidentification of moracin analogs (e.g., Moracin O, P, Q) due to overlapping NMR signals for prenyl-originated rings (e.g., dihydrofuran vs. dimethyldihydropyran) has led to contradictory literature. For example, Moracin P was initially misassigned as Moracin O in early studies. Researchers must validate structures via HRESIMS and comparative NMR in multiple solvents (e.g., DMSO-d₆ vs. CD₃OD) .

Q. What methodological considerations are critical for studying this compound’s solubility and bioavailability?

- Solubility : Use DMSO for in vitro studies (250 mg/mL with sonication). For in vivo applications, formulate in 10% DMSO + 90% SBE-β-CD in saline (≥2.08 mg/mL) .

- Bioavailability : Poor oral bioavailability due to phase II metabolism of phenolic groups. Prodrug strategies (e.g., acylated derivatives) improve plasma concentrations and efficacy in lung inflammation models .

Q. How does this compound compare to its analog Moracin M in PDE4 inhibition and anti-inflammatory activity?

Q. What experimental designs address contradictions in this compound’s role in PCSK9 regulation?

Discrepancies arise from extraction methods:

- Chloroform-soluble extracts of Morus alba fruits reduce PCSK9 expression via this compound .

- Water-soluble leaf extracts lack this activity, suggesting this compound’s absence in hydrophilic fractions. Researchers must standardize extraction protocols and validate compound presence via LC-MS/MS .

Q. What strategies optimize dosing for in vivo anti-inflammatory studies?

- Acute models : Use 100 mg/kg orally for maximal plasma exposure .

- Chronic models : Consider prodrugs (e.g., 20–60 mg/kg oral) to sustain blood levels and reduce dosing frequency .

- Combination therapy : Pair with antioxidants (e.g., gallic acid) to amplify ROS/NO suppression .

Methodological Guidelines

- Structural Validation : Combine HRESIMS, 2D-NMR, and computational docking to resolve ambiguities in moracin derivatives .

- In Vivo PK/PD : Use LC-MS/MS with ESI+ mode (Agilent 6460 QQQ) for plasma quantification. Mobile phase: acetonitrile/water (80:20, 0.1% formic acid) .

- Statistical Reporting : Report absolute numerical data (not just percentages) and use ANOVA with Dunnett’s test for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.